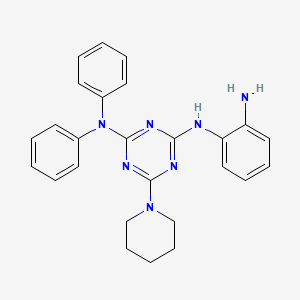
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine works by inhibiting the activity of ARF6, a small GTPase protein that is involved in various cellular processes, including endocytosis, exocytosis, and cytoskeletal organization. By inhibiting the activity of ARF6, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine can disrupt these cellular processes and potentially inhibit cancer cell proliferation and metastasis and the formation of amyloid beta plaques.
Biochemical and Physiological Effects:
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of ARF6 and disrupt cellular processes, as mentioned earlier. In vivo studies have shown that it can inhibit tumor growth and metastasis in mice and reduce the formation of amyloid beta plaques in the brains of transgenic mice.
实验室实验的优点和局限性
One advantage of using N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine in lab experiments is that it has a relatively simple synthesis method and can be easily purified using column chromatography. Another advantage is that it has shown promising results in various scientific research applications, as mentioned earlier. However, one limitation is that it is still in the early stages of development, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are various future directions for the study of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine. One direction is to further study its potential use as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its potential use in the treatment of neurodegenerative diseases and its mechanism of action in the brain. Additionally, future studies could focus on optimizing the synthesis method and exploring potential modifications to the chemical structure to improve its efficacy and reduce any potential side effects.
In conclusion, N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has shown promising results in various studies. However, more research is needed to fully understand its potential applications and limitations, and future studies could focus on optimizing its synthesis method and exploring potential modifications to improve its efficacy and reduce any potential side effects.
合成方法
The synthesis method of N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine involves the reaction of 2-aminophenylamine, diphenylamine, piperidine, and cyanuric chloride in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the synthesis method is around 50-60%.
科学研究应用
N'-(2-aminophenyl)-N,N-diphenyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine has various potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it inhibits the activity of ARF6, which plays a crucial role in cancer cell proliferation and metastasis. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
属性
IUPAC Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7/c27-22-16-8-9-17-23(22)28-24-29-25(32-18-10-3-11-19-32)31-26(30-24)33(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19,27H2,(H,28,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPSKRXIZYHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3N)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)
![2-cyclopropyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6012635.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![7-amino-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012672.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B6012674.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)
![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)
amine dihydrochloride](/img/structure/B6012713.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)